N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide
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Overview
Description
N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with a unique structure that includes a benzamide core, a pyrazole ring, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the dioxidotetrahydrothiophene moiety, and the final coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, pyrazole-containing molecules, and dioxidotetrahydrothiophene analogs. Examples include:
- N-{(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxoprop-1-en-2-yl}benzamide analogs with different substituents on the benzamide core.
- Pyrazole derivatives with varying functional groups.
- Dioxidotetrahydrothiophene-containing compounds with different structural modifications.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H28N4O4S |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C30H28N4O4S/c1-21-12-14-22(15-13-21)28-24(19-34(33-28)26-10-6-3-7-11-26)18-27(32-29(35)23-8-4-2-5-9-23)30(36)31-25-16-17-39(37,38)20-25/h2-15,18-19,25H,16-17,20H2,1H3,(H,31,36)(H,32,35)/b27-18- |
InChI Key |
LEAUFOZCRZZJEZ-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C(=O)NC3CCS(=O)(=O)C3)\NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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